HMPL-523 falls under the category of small molecule inhibitors and is classified as an anti-cancer agent targeting specific kinases involved in immune cell signaling. Its mechanism focuses on inhibiting SYK, which plays a significant role in the B-cell receptor signaling pathway, making it a promising candidate for treating conditions characterized by aberrant B-cell activity .
The synthesis of HMPL-523 involves several key steps that utilize standard organic chemistry techniques. The compound was developed through structure-activity relationship studies, which optimized its potency and selectivity for SYK. The synthetic route typically includes:
The detailed synthetic pathway has not been publicly disclosed in full but involves modifications to ensure high selectivity against SYK while minimizing activity against other kinases .
The molecular structure of HMPL-523 is characterized by its unique arrangement that allows for selective binding to SYK.
The three-dimensional conformation facilitates interaction with the ATP-binding site of SYK, inhibiting its activity effectively .
HMPL-523 acts primarily through competitive inhibition of SYK. The compound binds to the active site of SYK, preventing ATP from binding and thus inhibiting downstream signaling pathways critical for cell proliferation and survival in B-cell malignancies.
In preclinical studies, HMPL-523 demonstrated potent inhibition of SYK activity in various cellular assays, showcasing its potential effectiveness against B-cell malignancies . The compound's efficacy was assessed through in vitro assays measuring cellular responses upon treatment with varying concentrations of HMPL-523.
The mechanism of action for HMPL-523 involves inhibition of SYK-mediated signaling pathways:
Clinical data indicate that patients treated with HMPL-523 showed promising responses in terms of tumor reduction and improved safety profiles compared to traditional therapies .
HMPL-523 exhibits several notable physical and chemical properties:
These properties are crucial for formulating the drug for oral administration, ensuring adequate bioavailability upon ingestion .
HMPL-523 is primarily being explored for:
Ongoing clinical trials are aimed at establishing the recommended dosages and assessing long-term efficacy and safety across different patient populations .
HMPL-523 (sovleplenib) is an adenosine triphosphate (ATP)-competitive inhibitor that binds to the active site of spleen tyrosine kinase (Syk) with high specificity. The compound exhibits an IC₅₀ of 25 nM against purified Syk kinase, demonstrating superior potency compared to early-generation inhibitors like fostamatinib's active metabolite R406 [5] [6]. Structural analyses reveal that HMPL-523 forms critical hydrogen bonds with Syk's hinge region residues (Cys502 and Glu500) and hydrophobic interactions within the catalytic pocket (Val452, Leu377), stabilizing the kinase in an inactive conformation [5]. This binding mode confers exceptional selectivity, with >100-fold specificity over related kinases like LYN (IC₅₀ 921 nM) and FGFR2 (IC₅₀ 3.2 μM), minimizing off-target effects that plagued earlier Syk inhibitors [5] [6]. The compound's sulfonamide moiety enables optimal orientation within the ATP-binding cleft, while its chiral center ([R]-configuration) enhances binding affinity by 15-fold compared to the S-enantiomer [6].
Table 1: Kinase Selectivity Profile of HMPL-523
Kinase | IC₅₀ (μM) | Selectivity vs Syk |
---|---|---|
Syk | 0.025 | 1x |
FLT3 | 0.063 | 2.5x |
KDR | 0.390 | 15.6x |
LYN | 0.921 | 36.8x |
FGFR2 | 3.214 | 128.6x |
AUR A | 3.969 | 158.8x |
By targeting Syk at the apex of B-cell receptor (BCR) signaling, HMPL-523 induces allosteric disruption of signalosome assembly. Syk phosphorylation initiates the formation of a multi-protein complex including BLNK (B-cell linker protein), BTK, and PLCγ. HMPL-523 treatment at 0.1–0.2 μM reduces BLNK phosphorylation by >80% in REC-1 mantle cell lymphoma and ARH-77 plasma cell lines, preventing scaffold formation [1] [5]. This effectively decouples upstream BCR engagement from downstream effectors, as evidenced by:
Notably, HMPL-523 demonstrates synergistic cytotoxicity when combined with BTK inhibitors (e.g., ibrutinib) or PI3Kδ inhibitors (e.g., idelalisib) in diffuse large B-cell lymphoma models, indicating complementary mechanisms within the BCR pathway [5] [6]. The compound's pharmacokinetic profile enables sustained pathway suppression, with plasma concentrations exceeding the Syk IC₅₀ for >12 hours post-administration at therapeutic doses [1].
Inhibition of Syk by HMPL-523 propagates through two critical effector pathways: the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. At molecular concentrations of 0.1–1 μM, HMPL-523 suppresses:
Table 2: Downstream Signaling Protein Inhibition by HMPL-523
Signaling Protein | Phosphorylation Reduction | Time to Maximum Effect |
---|---|---|
BLNK | >80% | 1 hour |
ERK1/2 | 85% | 2 hours |
AKT | 78% | 2 hours |
PLCγ1 | 82% | 1.5 hours |
p38 | 65% | 2 hours |
These dual effects converge to induce G₁ cell cycle arrest and mitochondrial apoptosis. In REC-1 xenograft models, HMPL-523 (100 mg/kg/day) increased caspase-3 cleavage by 5-fold and reduced Ki-67 proliferation index by 60% [5] [6]. Transcriptome analysis further revealed downregulation of B-cell activation signatures (CD69, CD86) and upregulation of pro-apoptotic genes (BAX, PMAIP1) [1].
Beyond B-cell malignancies, HMPL-523 potently interferes with Fcγ receptor (FcγR) signaling in myeloid cells, a mechanism critical for autoimmune conditions like immune thrombocytopenia (ITP). Syk couples FcγR activation to phagocytosis through:
HMPL-523 at 0.157 μM achieves half-maximal inhibition of B-cell activation in human whole blood assays, blocking FcγR-dependent phagocytosis of antibody-coated platelets [2] [7]. In macrophage models, the compound reduces platelet engulfment by 70–90% by inhibiting Syk-dependent formation of the phagocytic synapse [3] [4]. This occurs via:
Notably, HMPL-523 preserves GPVI-mediated platelet function, demonstrating specificity for FcγR over collagen receptor pathways [3]. This mechanistic distinction may explain its reduced bleeding risk profile compared to broad-spectrum kinase inhibitors.
Table 3: Compound Summary
Property | HMPL-523 (Sovleplenib) |
---|---|
CAS Number | 1415792-84-5 |
Molecular Formula | C₂₄H₃₀N₆O₃S |
Molecular Weight | 482.6 g/mol |
Mechanism | Selective Syk inhibitor |
Syk IC₅₀ | 25 nM |
Primary Indications | B-cell malignancies, ITP |
Development Stage | Phase III (ITP), Phase II (NHL) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7